4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
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Description
Scientific Research Applications
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a prominent reaction in organic synthesis, allowing for the construction of complex molecules. Sulfones, similar to the mentioned compound, play a critical role in this reaction. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction with carbonyl compounds, showcasing their utility in synthesizing diverse alkenes and dienes with good yields and stereoselectivities (Alonso et al., 2005).
Nonlinear Optical Materials
Chalcone derivatives, structurally related to sulfonates, have been explored for their nonlinear optical properties. For example, the growth of single crystals of certain chalcone derivatives and their spectroscopic analysis have revealed their potential as nonlinear optical materials, exhibiting significant second harmonic generation (SHG) efficiency (Parol et al., 2020).
Sulfonation Product Distribution
The study of sulfation and sulfonation reactions of dihydroxybenzenes and their ethers with SO3 provides insights into the distribution of sulfonation products. This research can inform the synthesis and applications of related sulfonate compounds by understanding how different substituents and conditions affect product outcomes (Cerfontain et al., 2010).
Material Science
Sulfonate and sulfone compounds find applications in material science, particularly in the synthesis of polymers and membranes with specific properties. For example, research into poly(arylene ether sulfone) proton exchange membranes has demonstrated the potential of sulfone-based polymers in fuel cell applications, highlighting their balance between proton conductivity, water uptake, and methanol permeabilities (Wang et al., 2012).
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-4-20-15-8-5-11(2)9-16(15)22(18,19)21-13-6-7-14(17)12(3)10-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWPXGYILEXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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